6-(1,3-ベンゾジオキソール-5-イル)-2-オキソ-1,2,3,6-テトラヒドロ-4-ピリミジンカルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

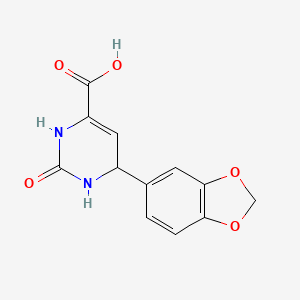

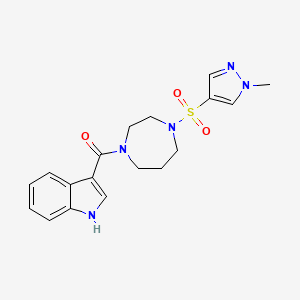

The compound “6-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid” is a complex organic molecule. It contains a benzodioxole group (a benzene ring fused with a 1,3-dioxole), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a carboxylic acid group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzodioxole and pyrimidine rings, followed by the introduction of the carboxylic acid group. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzodioxole and pyrimidine rings, along with the carboxylic acid group. The benzodioxole group is a type of aromatic ether, while the pyrimidine is a type of diazine, a class of heterocyclic aromatic organic compounds .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzodioxole, pyrimidine, and carboxylic acid groups. The benzodioxole group might undergo electrophilic aromatic substitution reactions, while the pyrimidine could participate in various nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzodioxole and pyrimidine rings would likely make it relatively stable, while the carboxylic acid group could make it somewhat polar and capable of forming hydrogen bonds .科学的研究の応用

COX阻害剤としての可能性

一部のベンゾジオキソール誘導体は、潜在的なCOX阻害剤として研究されています 。COX酵素は、様々な生物学的応答に関与するプロスタグランジンの生合成において重要な役割を果たします 。これらの酵素を阻害することで、関節炎やリウマチなどの疾患の治療に効果が期待されます .

細胞毒性物質

ベンゾジオキソール誘導体は、その細胞毒性効果についても評価されています 。これらの化合物は、より高い濃度範囲で特定の癌細胞株に対して細胞毒性を示すことが示されています .

潜在的な治療用途

2000年代半ば以降、このような化合物は潜在的な治療薬として再注目されています 。鎮痛、抗炎症、解熱効果など、幅広い薬理作用を持つため、様々な症状の治療に有望な候補となります .

作用機序

The mechanism of action of 6-BODIPY-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is not yet fully understood. However, it is known that the molecule is able to interact with a variety of biological molecules, including proteins, lipids, and nucleic acids. This interaction is believed to be mediated by hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions allow 6-BODIPY-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid to affect the activity of various biological molecules, thereby affecting various cellular processes.

Biochemical and Physiological Effects

6-BODIPY-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has been shown to affect a variety of biochemical and physiological processes. For example, it has been shown to modulate the activity of various enzymes, including protein kinases, phosphatases, and proteases. It has also been shown to affect the expression of various genes, including those involved in cell proliferation and differentiation. Furthermore, 6-BODIPY-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has been shown to affect various cellular processes, such as cell proliferation, differentiation, and apoptosis.

実験室実験の利点と制限

6-BODIPY-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has several advantages for use in lab experiments. It is a highly stable molecule, and is not easily degraded by enzymes or temperature. Furthermore, it has a low toxicity, and is not known to have any adverse effects on cells or tissues. Additionally, 6-BODIPY-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is easily soluble in aqueous solutions, making it easy to handle and use in experiments. However, 6-BODIPY-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid also has some limitations. It is not very soluble in organic solvents, and can be difficult to handle in some experiments. Additionally, it is not very soluble in lipids, making it difficult to use in experiments involving lipids.

将来の方向性

There are a number of potential future directions for 6-BODIPY-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid research. One potential direction is to further investigate its mechanism of action, as this would allow for a better understanding of how it affects various biological processes. Additionally, further research could be done to investigate the potential therapeutic applications of 6-BODIPY-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, as it has already been shown to interact with a variety of biological molecules. Finally, further research could be done to investigate the potential use of 6-BODIPY-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid in imaging and drug screening applications.

合成法

6-BODIPY-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid can be synthesized via a three-step process. The first step involves the reaction of a pyrimidine carboxylic acid and a benzodioxole derivative in the presence of a base. This reaction forms a bis-amino-oxazole derivative. The second step involves the reaction of the bis-amino-oxazole derivative with a carboxylic acid and a base, which results in the formation of a pyrimidine-carboxylic acid derivative. The third step involves the reaction of the pyrimidine-carboxylic acid derivative with a benzodioxole derivative in the presence of a base, which results in the formation of 6-BODIPY-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.

特性

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c15-11(16)8-4-7(13-12(17)14-8)6-1-2-9-10(3-6)19-5-18-9/h1-4,7H,5H2,(H,15,16)(H2,13,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHIMZKGTWCCDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3C=C(NC(=O)N3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2394131.png)

![N-(furan-2-ylmethyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2394132.png)

![2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2394135.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2394136.png)

![3-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2394143.png)

![2-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2394146.png)

![[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride](/img/no-structure.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2394149.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2394152.png)

![4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate](/img/structure/B2394153.png)